Molecular Size and Lipophilicity Differentiation vs. CBR-5884
The target compound possesses a higher molecular weight (374.48 Da) and calculated lipophilicity (XLogP ~4.5) compared to the benchmark PHGDH inhibitor CBR-5884 (336.39 Da; XLogP ~2.8) [1][2]. This difference arises from the replacement of the furan-2-carboxamido group with the larger, more lipophilic 3,4-dimethylbenzamido group, resulting in a 38.09 Da increase and an estimated 60% larger logP value.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 374.48 Da; XLogP = 4.5 |
| Comparator Or Baseline | CBR-5884 (CAS 681159-27-3): MW = 336.39 Da; XLogP = 2.8 |
| Quantified Difference | +38.09 Da; ΔXLogP = +1.7 |
| Conditions | Physicochemical property prediction from ZINC database and PubChem |
Why This Matters
For procurement decisions, this size and lipophilicity difference directly impacts DMSO solubility limits, membrane permeability, and potential off-target promiscuity, necessitating different formulation and assay conditions than those used for CBR-5884.
- [1] ZINC917623. ZINC Database, UCSF. Physicochemical properties for Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate. View Source
- [2] CBR-5884 (CAS 681159-27-3) PubChem Compound Summary. Molecular Weight: 336.4 g/mol; XLogP: 2.8. View Source
